Product packaging for 4-methyl-1H-Imidazole-5-ethanol(Cat. No.:CAS No. 54732-98-8)

4-methyl-1H-Imidazole-5-ethanol

Cat. No.: B13617347
CAS No.: 54732-98-8
M. Wt: 126.16 g/mol
InChI Key: ASCUVHKNQDPJNA-UHFFFAOYSA-N
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Description

Contextual Significance of Imidazole (B134444) Derivatives in Chemical Science

Imidazole derivatives are a class of organic compounds that are of paramount importance in both nature and synthetic chemistry. The imidazole nucleus is a fundamental component of many biologically crucial molecules, including the amino acid histidine, the neurotransmitter histamine, and the purine (B94841) bases that form the building blocks of DNA. isca.mewikipedia.orgrjptonline.org This natural prevalence has inspired chemists to explore the synthesis and application of a vast number of imidazole-containing compounds. isca.in

The significance of imidazole derivatives in medicinal chemistry is particularly noteworthy. The imidazole ring's ability to engage in various non-covalent interactions, such as hydrogen bonding and metal coordination, allows imidazole-based molecules to bind effectively to a wide range of biological targets, including enzymes and receptors. researchgate.netijsrtjournal.com This has led to the development of numerous drugs containing the imidazole scaffold with a wide spectrum of therapeutic activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. rjptonline.orgnih.gov Furthermore, imidazoles serve as crucial ligands in coordination chemistry and as catalysts in various organic reactions. wikipedia.orglifechemicals.com

Historical Perspectives on the Synthesis of Imidazole-Ethanol Compounds

The synthesis of imidazole derivatives dates back to the 19th century, with Heinrich Debus first preparing imidazole itself in 1858. nih.gov Over the years, numerous synthetic methodologies have been developed to construct the imidazole ring and introduce various substituents.

The synthesis of imidazole-ethanol compounds, specifically, has been approached through several routes. A common strategy involves the alkylation of an imidazole precursor with a suitable ethanol-containing reagent. For instance, the direct alkylation of imidazole with ethylene (B1197577) oxide under basic conditions can yield 2-(1H-imidazol-2-yl)ethanol. Another approach is the reduction of a corresponding imidazole derivative containing a carboxylic acid or ester group at the desired position. For example, the reduction of ethyl 5-methyl-1H-imidazole-4-carboxylate with a reducing agent like lithium aluminum hydride would yield 4-methyl-1H-imidazole-5-methanol, a closely related analogue. The synthesis of (1-methyl-1H-imidazol-5-yl)methanol has been achieved by the reduction of S-Methyl-SH-imidazole-carboxylic acid ethyl ester using lithium aluminum hydride. chemicalbook.com

Current Research Frontiers Involving 4-methyl-1H-Imidazole-5-ethanol and Analogues

Current research involving this compound and its analogues is multifaceted, spanning various areas of chemical and biological sciences. One major area of focus is its use as a versatile starting material in the synthesis of more complex and potentially bioactive molecules. The hydroxyl group of the ethanol (B145695) moiety provides a convenient handle for further chemical modifications, allowing for the construction of a diverse library of derivatives.

For instance, researchers are exploring the synthesis of novel imidazole derivatives with potential applications in medicinal chemistry. By modifying the ethanol side chain or the imidazole ring of this compound, scientists aim to develop new compounds with enhanced biological activities. nih.gov

Another research frontier is the investigation of the coordination chemistry of this compound and its analogues with various metal ions. The imidazole nitrogen atoms and the hydroxyl group can act as ligands, forming stable complexes with metals. These complexes are being studied for their potential catalytic properties and as models for understanding the role of metal ions in biological systems.

Furthermore, analogues of this compound are being investigated for their potential as radiosensitizers and bioreductively activated cytotoxins in cancer therapy. For example, nitroimidazole-ethanol derivatives have been synthesized and evaluated for their ability to selectively target hypoxic tumor cells. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N2O B13617347 4-methyl-1H-Imidazole-5-ethanol CAS No. 54732-98-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54732-98-8

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

2-(5-methyl-1H-imidazol-4-yl)ethanol

InChI

InChI=1S/C6H10N2O/c1-5-6(2-3-9)8-4-7-5/h4,9H,2-3H2,1H3,(H,7,8)

InChI Key

ASCUVHKNQDPJNA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN1)CCO

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Methyl 1h Imidazole 5 Ethanol and Its Congeners

Regioselective Synthesis of the Imidazole-Ethanol Scaffold

The regioselective construction of the 4-methyl-5-hydroxyethylimidazole scaffold is a key challenge in the synthesis of the title compound. Achieving the desired substitution pattern directly during the ring-forming reaction is often more efficient than post-synthetic modification. Various strategies have been developed to control the regiochemistry of imidazole (B134444) synthesis, which can be adapted for the preparation of 4-methyl-1H-imidazole-5-ethanol.

One approach involves the careful selection of precursors that guide the cyclization to the desired regioisomer. For instance, the reaction of a substituted glyoxal (B1671930) with an appropriate aldehyde and amine in the presence of ammonia (B1221849) or an ammonium (B1175870) salt can yield substituted imidazoles. nih.gov The regioselectivity in such reactions is often influenced by the electronic and steric properties of the substituents on the starting materials.

Recent advances have highlighted methods for the regiocontrolled synthesis of substituted imidazoles, which are crucial for accessing specific isomers like this compound. researchgate.net These methods often rely on directing groups or specific catalysts to achieve high regioselectivity. For example, a short and efficient synthesis of 1,4-disubstituted imidazoles has been developed that provides products with complete regioselectivity, a protocol that could potentially be adapted for the synthesis of the target molecule by choosing appropriate starting materials.

Multi-Component Reactions for Imidazole Ring Construction

Multi-component reactions (MCRs) offer a powerful and atom-economical approach to the synthesis of complex molecules like imidazoles from simple and readily available starting materials in a single step. nih.govresearchgate.net

Condensation-Based Approaches

Condensation reactions are a cornerstone of imidazole synthesis. The Debus-Radziszewski imidazole synthesis, first reported in 1858, is a classic example of a multi-component condensation reaction. researchgate.net This reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine to form the imidazole ring. researchgate.net For the synthesis of this compound, methylglyoxal (B44143) could serve as the 1,2-dicarbonyl component.

Modern variations of this condensation approach often employ catalysts to improve yields and reaction conditions. For example, erbium triflate has been shown to be an effective catalyst for the multi-component synthesis of highly substituted imidazoles from α-azido chalcones, aryl aldehydes, and anilines. nih.gov While not directly producing the target molecule, this methodology demonstrates the utility of Lewis acid catalysis in promoting imidazole formation. Another example involves the use of imidazole as an organocatalyst for the Knoevenagel condensation, which can be a key step in the synthesis of precursors for imidazole ring formation. researchgate.net

The following table summarizes representative condensation-based approaches for imidazole synthesis:

Catalyst/ConditionsReactantsProduct TypeReference
None (Debus-Radziszewski)1,2-dicarbonyl, aldehyde, ammonia/amineSubstituted imidazoles researchgate.net
Erbium triflateα-azido chalcones, aryl aldehydes, anilinesHighly substituted imidazoles nih.gov
Imidazole (organocatalyst)Aldehydes, active methylene (B1212753) compoundsIntermediates for imidazole synthesis researchgate.net

Cyclization Reactions with Diverse Precursors

A variety of cyclization reactions utilizing diverse precursors have been developed for the construction of the imidazole ring. These methods often offer alternative pathways to access specific substitution patterns that may be challenging to obtain through traditional condensation reactions.

One such approach involves the [3+2] cyclization of vinyl azides with amidines, which provides a catalyst-free synthesis of 2,4-disubstituted imidazoles. This methodology could potentially be adapted for the synthesis of the target compound by using appropriately substituted starting materials. Another strategy involves the palladium-catalyzed decarboxylative addition and cyclization sequence of carboxylic acids and aliphatic nitriles, offering a novel one-pot method for the assembly of multiply substituted imidazoles. organic-chemistry.org

Furthermore, the reaction of amines, aldehydes, and isocyanides in a multi-component reaction can lead to the formation of 2-imidazolines, which can subsequently be oxidized to the corresponding imidazoles. rsc.org Imidazole itself has also been shown to catalyze peptide cyclization through transesterification, highlighting its role in promoting ring-forming reactions. wikipedia.org

The following table provides examples of cyclization reactions for imidazole synthesis:

Reaction TypePrecursorsProduct TypeReference
[3+2] CyclizationVinyl azides, amidines2,4-disubstituted imidazoles
Palladium-catalyzed cyclizationCarboxylic acids, aliphatic nitrilesMultiply substituted imidazoles organic-chemistry.org
Multi-component reactionAmines, aldehydes, isocyanides2-Imidazolines (precursors to imidazoles) rsc.org
Imidazole-catalyzed cyclizationPeptidesCyclic peptides wikipedia.org

Functional Group Interconversions on Existing Imidazole Structures

An alternative and often highly practical approach to the synthesis of this compound involves the functionalization of a pre-existing 4-methylimidazole (B133652) core. This strategy allows for the late-stage introduction of the desired ethanol (B145695) moiety.

Strategies for Introducing the Ethanol Moiety

Several methods can be employed to introduce the 5-ethanol group onto a 4-methylimidazole ring. A direct approach involves the reaction of 4-methylimidazole with formaldehyde. A patented method describes that the yield of 4-methyl-5-hydroxymethyl-imidazole can be significantly increased by performing the reaction in a concentrated aqueous medium at a pH of 11-13.5 and a temperature of 20-60°C. chemistrysteps.com This hydroxymethyl intermediate can then be further elaborated to the ethanol group.

Another powerful strategy is the Vilsmeier-Haack reaction, which allows for the formylation of electron-rich aromatic compounds. rsc.org 4-Methylimidazole can be formylated at the 5-position to yield 4-methyl-1H-imidazole-5-carbaldehyde. This aldehyde can then be reduced to the corresponding alcohol, 4-methyl-1H-imidazole-5-methanol, using a suitable reducing agent such as sodium borohydride. Subsequent homologation of the alcohol, for instance, via conversion to a halide followed by reaction with a cyanide source and subsequent reduction, would yield the desired ethanol moiety. Alternatively, a Grignard reaction with methylmagnesium bromide on the aldehyde would directly introduce the 2-hydroxyethyl group, which upon rearrangement would lead to the desired product.

The following table outlines strategies for introducing the ethanol moiety:

MethodIntermediateKey ReagentsFinal ProductReference
Direct Hydroxymethylation4-Methyl-5-hydroxymethyl-imidazoleFormaldehyde, NaOHThis compound chemistrysteps.com
Vilsmeier-Haack Formylation4-Methyl-1H-imidazole-5-carbaldehydePOCl₃, DMFThis compound rsc.org
Grignard Reaction4-Methyl-1H-imidazole-5-carbaldehydeCH₃MgBrThis compound

Derivatization of the 4-Methyl Group

The 4-methyl group of the imidazole ring can also be a site for further functionalization, allowing for the synthesis of a variety of congeners. While the methyl group is generally less reactive than the imidazole ring itself, it can be derivatized under specific conditions.

Halogenation of the methyl group can be achieved through radical bromination using reagents like N-bromosuccinimide (NBS) under radical initiation conditions. This would yield a bromomethyl-imidazole derivative, which is a versatile intermediate for further nucleophilic substitution reactions. For example, reaction with a cyanide source followed by hydrolysis and reduction could provide a route to homologated side chains.

Oxidation of the 4-methyl group to an aldehyde or carboxylic acid can also be a valuable transformation. While direct oxidation can be challenging, multi-step sequences or specific catalytic systems can be employed. For instance, oxidation of methyl-substituted heterocycles to the corresponding aldehydes has been reported using various oxidizing agents. This aldehyde can then be used in a variety of subsequent reactions to introduce diverse functionalities.

The following table summarizes derivatization strategies for the 4-methyl group:

Reaction TypeReagentsProductPotential ApplicationReference
Radical BrominationN-Bromosuccinimide (NBS), initiator4-(Bromomethyl)-1H-imidazole-5-ethanolIntermediate for nucleophilic substitution
OxidationVarious oxidizing agents4-Formyl-1H-imidazole-5-ethanolAldehyde for further functionalization

Catalytic Approaches in Imidazole-Ethanol Synthesis

Catalysis is fundamental to modern organic synthesis, offering pathways to complex molecules with high efficiency and selectivity. chemscene.com The synthesis of imidazole-ethanols and their congeners has greatly benefited from the development of novel catalytic systems, which are broadly categorized into transition metal catalysis, organocatalysis, and nanomaterial-supported catalysis. These approaches often lead to improved yields, milder reaction conditions, and greater control over the final product's structure.

Transition Metal Catalysis

Transition metal catalysts are powerful tools for the formation of carbon-nitrogen (C-N) bonds, a critical step in the construction of the imidazole ring. beilstein-journals.org Various transition metals, including copper, palladium, and nickel, have been employed to facilitate the synthesis of imidazole derivatives. google.com

One prominent method involves the coupling of a substituted phenylamine with 4-methyl-1H-imidazole using a transition metal catalyst. For instance, the synthesis of 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine can be achieved by reacting 3-bromo-5-trifluoromethyl-phenylamine with 4-methyl-1H-imidazole in the presence of a copper(I) salt. This reaction is typically performed in a dipolar aprotic solvent at elevated temperatures. google.com Another approach involves the reduction of a nitro-substituted precursor, such as 4-methyl-1-(3-nitro-5-trifluoromethyl-phenyl)-1H-imidazole, using hydrogen gas and a transition metal catalyst like palladium on charcoal. google.com

Recent advancements have also highlighted the use of palladium complexes in the C-H arylation and amination reactions to build substituted imidazole frameworks. organic-chemistry.org Iron(III)-catalyzed aerobic oxidative coupling of amidines and chalcones has also emerged as an efficient method for producing tetrasubstituted imidazoles with high regioselectivity. organic-chemistry.org

Catalyst SystemReactantsProduct TypeKey Features
Copper(I) salt / Base3-bromo-5-trifluoromethyl-phenylamine, 4-methyl-1H-imidazoleSubstituted 4-methyl-1H-imidazole derivativeC-N bond formation via coupling. google.com
H₂ / Transition Metal (e.g., Pd/C)4-methyl-1-(3-nitro-5-trifluoromethyl-phenyl)-1H-imidazoleSubstituted 4-methyl-1H-imidazole derivativeReduction of a nitro group to an amine. google.com
FeCl₃/I₂Amidines, ChalconesTetrasubstituted imidazolesAerobic oxidative coupling, high regioselectivity. organic-chemistry.org
Pd(OAc)₂1-(2-Iodophenyl)-1H-indoles, HexamethyldisilaneSilicon-containing indolesC-H silylation via intramolecular activation. acs.org

Organocatalysis

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful strategy in the synthesis of heterocyclic compounds like imidazoles. tandfonline.com This approach avoids the use of potentially toxic and expensive metals. A variety of organocatalysts have been successfully applied to the synthesis of di-, tri-, and tetrasubstituted imidazoles. tandfonline.comacs.org

One notable method utilizes a thiazolium salt to catalyze the one-pot synthesis of highly functionalized imidazoles from readily available starting materials. acs.org Other effective organocatalysts include amino acids and their derivatives, such as glutamic acid and L-proline triflate, which can catalyze the multi-component condensation of dicarbonyl compounds, aldehydes, amines, and ammonium acetate (B1210297) to form tetrasubstituted imidazoles. researchgate.nettandfonline.com Chiral bicyclic imidazoles have also been developed as highly active and selective catalysts for various asymmetric transformations. acs.org

OrganocatalystReaction TypeSubstratesKey Advantages
Thiazolium saltsOne-pot synthesisAldehydes, Acyl imines, NH₄OAcForms di- and trisubstituted imidazoles under mild conditions. acs.org
Glutamic acidFour-component condensation1,2-dicarbonyl compounds, Aldehydes, Amines, NH₄OAcHigh-yielding, solvent-free, uses a non-hazardous catalyst. researchgate.nettandfonline.com
L-Proline triflateOne-pot synthesisBenzil, Aldehydes, Amines, NH₄OAcEfficient and reusable catalyst for tri- and tetrasubstituted imidazoles. researchgate.net
Chiral Bicyclic Imidazoles (e.g., DPI, TIP)Asymmetric synthesisVariousHigh activity and enantioselectivity in several reactions. acs.org

Nanomaterial-Supported Catalysis

The use of nanomaterials as catalyst supports represents a significant advancement, combining the high reactivity of catalysts with the benefits of easy separation and recyclability. sci-hub.se This approach is particularly aligned with green chemistry principles.

Graphene oxide (GO) supported metal oxide nanoparticles have been developed as novel, reusable nanocatalysts for the synthesis of benzimidazoles from aldehydes and 1,2-benzenediamine under simple reaction conditions. researchgate.net Similarly, copper nanoparticles supported on graphene have demonstrated excellent photocatalytic activity for the N-arylation of imidazoles with arylboronic acids at room temperature under visible light. nih.gov

Magnetic nanoparticles, such as chromium(III) oxide (Cr₂O₃) and various ferrites (e.g., NiCoFe₂O₄, cobalt ferrite), have been utilized as efficient and magnetically recoverable catalysts for the synthesis of polysubstituted imidazoles. sci-hub.seresearchgate.net These reactions often proceed with high yields in short reaction times, sometimes under microwave irradiation or solvent-free conditions. sci-hub.seresearchgate.net Another innovative system involves an iron-imidazole catalyst grafted onto magnetic graphitized carbon nanoparticles, which has shown high efficiency and durability. rsc.org

NanocatalystReactionKey Features
Metal oxide-supported Graphene Oxide (GO)Benzimidazole synthesisReusable, simple reaction conditions, excellent product yields. researchgate.net
Copper nanoparticles on GrapheneN-arylation of imidazolesPhotocatalytic, visible light, room temperature. nih.gov
Cr₂O₃ nanoparticlesPolysubstituted imidazole synthesisMicrowave-assisted, water as solvent, short reaction times, high yields. researchgate.net
Magnetic Nanoparticles (e.g., Ni₀.₅Zn₀.₅Fe₂O₄, Fe₃O₄)Tri- and tetrasubstituted imidazole synthesisMagnetically separable and reusable, often solvent-free. sci-hub.se
{Fe²⁺–Imidazole}@{Fe@Graphitized C}H₂ production from formic acidHighly efficient, robust, magnetically recoverable. rsc.org

Green Chemistry Principles in the Synthesis of Imidazole-Ethanol Derivatives

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mun.ca These principles are increasingly being applied to the synthesis of imidazole-ethanol derivatives to enhance sustainability.

A key principle is the use of safer solvents and auxiliaries. wordpress.comskpharmteco.com In imidazole synthesis, efforts are made to replace hazardous solvents with greener alternatives like ethanol or water, or to conduct reactions under solvent-free conditions. researchgate.netresearchgate.net For example, the use of ethanol as a solvent in the organocatalytic synthesis of tetrasubstituted imidazoles is a step towards a more environmentally benign process. researchgate.net Bioethanol itself is considered a key platform molecule for producing a variety of chemicals in biorefineries. researchgate.net

Another principle focuses on catalysis, where the use of reusable catalysts, such as the nanomaterial-supported systems discussed earlier, minimizes waste. sci-hub.sesnu.ac.kr These catalysts can often be recovered and reused multiple times without a significant loss of activity, which is both economically and environmentally advantageous. sci-hub.sefrontiersin.org Furthermore, designing reactions that are highly selective and atom-economical reduces the formation of byproducts and the need for extensive purification, thereby minimizing waste. snu.ac.kr Energy efficiency is also a crucial aspect, with methods like microwave-assisted synthesis or photocatalysis offering ways to reduce energy consumption compared to conventional heating. researchgate.netnih.gov

Chemical Reactivity and Derivatization Strategies

Reactions at the Imidazole (B134444) Nitrogen Atoms (N-alkylation, N-acylation)

The presence of two nitrogen atoms in the imidazole ring allows for reactions such as N-alkylation and N-acylation. These reactions involve the addition of an alkyl or acyl group, respectively, to one of the nitrogen atoms.

N-alkylation of imidazole derivatives is a common synthetic strategy. For instance, the N-alkylation of 4(5)-nitro-1H-imidazoles has been studied extensively. electronicsandbooks.com These reactions can be influenced by factors such as the nature of the alkylating agent, the solvent, and the temperature. In some cases, transition-metal catalysts, including those based on ruthenium and iridium, have been employed to facilitate the N-alkylation of amines with alcohols, which is a related transformation. nih.gov

N-acylation of imidazoles is another important derivatization method. Reagents like methyl imidazole carbamate (B1207046) have been shown to be effective for the N-acylation of indoles and oxazolidinones, highlighting the utility of imidazole-based reagents in acylation reactions. enamine.net

Selective N-Substitution Patterns

Achieving selective N-substitution in imidazole derivatives is a key aspect of their chemistry. The regioselectivity of N-alkylation in 4(5)-nitro-1H-imidazoles, for example, can be controlled by the reaction conditions. electronicsandbooks.com Acidic media have been shown to favor the formation of certain isomers, while the choice of solvent can also direct the substitution to a specific nitrogen atom. electronicsandbooks.com The steric and electronic effects of substituents on the imidazole ring play a crucial role in determining the outcome of these reactions. For instance, in 2-methyl-5-nitroimidazole, alkylation tends to occur at the N-3 position due to the steric hindrance of the nitro group.

Transformations of the Ethanol (B145695) Side Chain

The ethanol side chain of 4-methyl-1H-imidazole-5-ethanol offers a site for various chemical modifications.

Oxidation Reactions

The primary alcohol of the ethanol side chain can be oxidized to form an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. While specific examples for the oxidation of this compound are not detailed in the provided search results, the oxidation of alcohol functionalities is a fundamental transformation in organic chemistry.

Reduction Reactions

The reduction of the ethanol side chain is less common as it is already in a reduced state. However, if the side chain were to be first oxidized to an aldehyde or ketone, it could then be reduced back to an alcohol or further to an alkane. For example, the reduction of a nitro group on an imidazole ring has been achieved chemoselectively. acs.org

Nucleophilic Substitution Reactions

The hydroxyl group of the ethanol side chain can be converted into a good leaving group, such as a tosylate or a halide, making it susceptible to nucleophilic substitution. This would allow for the introduction of a wide variety of functional groups. While direct examples for this compound are not prevalent in the search results, the principles of nucleophilic substitution are broadly applicable.

Electrophilic Aromatic Substitution on the Imidazole Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. masterorganicchemistry.com In this reaction, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.commasterorganicchemistry.com The imidazole ring, being aromatic, can undergo EAS reactions, although its reactivity is influenced by the substituents present.

The mechanism of EAS typically involves two steps: the attack of the electrophile to form a carbocation intermediate (a sigma complex or benzenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org The rate of reaction and the position of substitution are governed by the electronic properties of the substituents on the ring. libretexts.org Activating groups increase the electron density of the ring, making it more nucleophilic and speeding up the reaction, while deactivating groups have the opposite effect. libretexts.orgyoutube.com

For the imidazole ring in this compound, the methyl group is generally considered an activating group, while the ethanol side chain's effect would be more complex. The nitrogen atoms in the ring also have a significant influence on the reactivity and regioselectivity of EAS reactions.

Formation of Chemically Significant Derivatives

The presence of both a nucleophilic imidazole ring and a hydroxyl group allows for the synthesis of a wide array of derivatives. These derivatization strategies are key to modifying the molecule's properties for various applications.

Imidazolium (B1220033) Salts and their Chemical Utility

The nitrogen atoms in the imidazole ring of this compound can be readily alkylated to form imidazolium salts. orientjchem.orgalliedacademies.org This transformation is significant as imidazolium salts are precursors to N-heterocyclic carbenes (NHCs), which are widely used as ligands in organometallic chemistry and as organocatalysts. orientjchem.orgnih.gov The process of forming these salts typically involves the reaction of the imidazole with an alkyl halide. rsc.org

The resulting imidazolium salts can be further modified. For instance, they can be used in the synthesis of more complex molecules, including those with potential biological activity. uakron.edunih.gov The utility of these salts stems from the enhanced acidity of the C2-proton on the imidazolium ring, which facilitates deprotonation to generate the corresponding NHC. alliedacademies.orgnih.gov The properties of the resulting NHC can be tuned by the choice of substituents on the nitrogen atoms and other positions of the imidazole ring. nih.gov

Table 1: Examples of Imidazolium Salt Synthesis

Starting Imidazole Alkylating Agent Product Reference
1-phenyl-1H-imidazole 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 1-phenyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)-1H-imidazol-3-ium bromide orientjchem.org
Imidazole 3-bromopentane 1-(1-Ethylpropyl)imidazole rsc.org
1-(1-ethylpropyl)imidazole Iodomethane 1-(1-Ethylpropyl)-3-methylimidazolium iodide rsc.org
1,3-bis(naphthalen-2-ylmethyl)-imidazolium bromide Butyraldehyde 2-(1-hydroxybutyl)-1,3-bis(naphthalen-2-ylmethyl)-imidazolium bromide uakron.edu

Schiff Base Condensates

The ethanol group in this compound can be oxidized to an aldehyde, specifically 4-methyl-5-imidazolecarboxaldehyde. This aldehyde is a key intermediate for the formation of Schiff bases. Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or ketone. ijacskros.comwjpsonline.com In the context of 4-methyl-5-imidazolecarboxaldehyde, it can react with various primary amines to yield a diverse range of Schiff base condensates. researchgate.net

The formation of Schiff bases is a versatile and widely employed reaction in organic synthesis. These compounds are known for their broad spectrum of biological activities and their use as ligands in coordination chemistry. ijacskros.com The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine. ijacskros.com The reaction is often catalyzed by a few drops of acid, such as acetic acid, and carried out in a solvent like ethanol. researchgate.net

Fused Heterocyclic Systems Derived from Imidazole-Ethanol Scaffolds

The bifunctional nature of this compound and its derivatives makes them valuable precursors for the synthesis of fused heterocyclic systems. These complex structures are of significant interest in medicinal chemistry due to their diverse pharmacological properties. rsc.orgresearchgate.net

One common strategy involves the intramolecular cyclization of suitably functionalized imidazole derivatives. For example, the ethanol side chain can be modified to introduce a reactive group that can then participate in a ring-closing reaction with the imidazole ring or a substituent on the ring. Another approach is the intermolecular condensation of an imidazole derivative with a bifunctional reagent. For instance, 4,5-diphenylimidazol-2-thione has been used to synthesize fused systems like imidazo[2,1-b]thiazoles. researchgate.net Similarly, (hetero)aromatic ortho-diamines or ortho-aminothiophenols can react with aldehydes, including those derived from imidazole-ethanol scaffolds, to form fused benzimidazoles and benzothiazoles. organic-chemistry.org These reactions often proceed through the formation of an intermediate Schiff base followed by cyclization.

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the reactions involving this compound and its derivatives is crucial for optimizing reaction conditions and designing new synthetic routes.

The formation of imidazolium salts via N-alkylation is a classic SN2 reaction where the nitrogen atom of the imidazole ring acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. rsc.org The regioselectivity of this reaction, particularly with substituted imidazoles, can be influenced by steric and electronic factors.

The mechanism of Schiff base formation is a well-established two-step process. ijacskros.com It begins with the nucleophilic addition of the primary amine to the carbonyl group of the aldehyde to form an unstable carbinolamine intermediate. This is followed by an acid or base-catalyzed dehydration step to yield the stable imine, or Schiff base. ijacskros.com

The synthesis of fused heterocyclic systems often involves multi-step reaction sequences. For example, the formation of imidazo[1,2-a]pyridines can be achieved through a selective C-N bond formation catalyzed by enzymes like porcine pancreatic lipase. rsc.org Mechanistic studies of such reactions help in understanding the role of the catalyst and the factors controlling the regioselectivity of the cyclization. In the case of metal-catalyzed reactions, such as those used to form complex indole (B1671886) scaffolds, the mechanism can involve intricate steps like intramolecular hydroamination and Povarov-type reactions. acs.orgacs.org

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of 4-methyl-1H-imidazole-5-ethanol in solution. Through various NMR experiments, it is possible to determine the molecule's connectivity, distinguish between its possible isomeric and tautomeric forms, and investigate its dynamic behavior.

The structure of this compound presents a significant analytical challenge due to tautomerism. The imidazole (B134444) ring can exist in two tautomeric forms: 4-methyl-5-(2-hydroxyethyl)-1H-imidazole and 5-methyl-4-(2-hydroxyethyl)-1H-imidazole. These tautomers rapidly interconvert in solution, which can lead to averaged signals in NMR spectra. nih.gov

¹³C NMR spectroscopy is particularly powerful for distinguishing between these regioisomers. The chemical shifts of the imidazole ring carbons, C4 and C5, are highly sensitive to the position of the substituents and the tautomeric state. nih.gov Density Functional Theory (DFT) calculations on model compounds like methylimidazole show that the chemical shift difference (Δδ) between C4 and C5 is diagnostic of the tautomer state. nih.govresearchgate.net When the tautomeric proton is on the nitrogen adjacent to the alkyl-substituted carbon (the 5-alkyl-1H tautomer), the chemical shifts of C4 and C5 are very similar. Conversely, when the proton is on the nitrogen distal to the alkyl group (the 4-alkyl-1H tautomer), the difference in their chemical shifts is significantly larger, often around 30 ppm. nih.gov

For this compound, the position of the ethanol (B145695) side chain relative to the methyl group is fixed. However, the position of the N-H proton defines the tautomeric state. The observed ¹³C NMR spectrum will show chemical shifts for C4 and C5 that are a weighted average of the two rapidly exchanging tautomers. nih.gov By comparing the experimental Δδ(C4-C5) value to theoretical values for each tautomer, the predominant form in a given solvent can be identified.

While specific experimental NMR data for this compound is not widely published, data for the closely related compound, 4-(hydroxymethyl)-5-methylimidazole, provides insight into the expected chemical shifts.

Table 1: Representative ¹H NMR Data for an Analogous Imidazole Structure Data based on 4-(hydroxymethyl)-5-methylimidazole, a structural isomer.

Proton Expected Chemical Shift (ppm)
CH₃ ~2.2
CH₂OH ~4.5
Imidazole C2-H ~7.5
OH Variable

This interactive table is based on data for a closely related structural isomer and serves as an illustrative example. chemicalbook.com

Nuclear Overhauser Effect Spectroscopy (NOESY) is a two-dimensional NMR technique crucial for determining the spatial proximity of atoms within a molecule, providing insights into its preferred three-dimensional conformation in solution. mdpi.com The technique detects through-space correlations between protons that are typically within 5-6 Å of each other. mdpi.com

For this compound, NOESY can be employed to define the conformation of the flexible ethanol side chain relative to the planar imidazole ring. The key dihedral angles determining the side-chain orientation are C4-C5-CH₂-CH₂OH. By analyzing the NOESY spectrum, one could observe correlations (cross-peaks) between specific protons. For instance:

A NOE correlation between the protons of the ring-adjacent methylene (B1212753) group (-CH₂-) and the ring methyl group (-CH₃) would indicate a conformation where the side chain folds back over the ring.

Correlations between the methylene protons and the C2-H proton of the imidazole ring would provide further constraints on the side chain's rotational preference.

The relative intensities of these cross-peaks can be used to calculate inter-proton distances, allowing for the construction of a detailed 3D model of the predominant solution-state conformation. mdpi.com This is particularly valuable for understanding how the molecule might interact with biological targets or other molecules.

Substituted imidazoles are dynamic molecules in solution, primarily due to the rapid exchange of the proton between the two ring nitrogen atoms (tautomerism). researchgate.net This process is often fast on the NMR timescale at room temperature, resulting in a single, averaged signal for atoms that would otherwise be distinct in a static structure (e.g., C4 and C5). nih.gov

Dynamic NMR (DNMR) techniques, such as variable-temperature (VT) NMR, can be used to study these kinetic processes. By lowering the temperature, the rate of tautomeric exchange can be slowed. If the exchange rate becomes slow enough on the NMR timescale, the single averaged peak for a given nucleus (like the C2-H proton or the C4/C5 carbons) will broaden, eventually decoalesce into two separate signals representing each individual tautomer. From the coalescence temperature and the separation of the signals at low temperature, the energy barrier (ΔG‡) for the tautomeric exchange can be calculated.

Furthermore, the NH proton signal is often broadened or even rendered unobservable due to this chemical exchange and exchange with solvent protons. nih.gov Observing the behavior of the NH signal as a function of temperature and solvent can provide additional information about the dynamics of proton transfer in the system.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight and elemental composition of a compound and to deduce structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. rsc.org This precision allows for the unambiguous determination of a compound's elemental formula, as each formula has a unique exact mass based on the specific isotopes of its constituent atoms.

For this compound, the molecular formula is C₆H₁₀N₂O. HRMS analysis would be used to confirm this composition. The expected exact mass of the protonated molecular ion, [M+H]⁺, can be calculated and compared to the experimentally measured value.

Table 2: HRMS Data for this compound

Property Value Source
Molecular Formula C₆H₁₀N₂O -
Molecular Weight (Average) 126.16 g/mol nih.gov
Exact Mass (Monoisotopic) 126.07931 Da nih.gov

This interactive table presents the calculated mass values for the specified compound. An experimental HRMS measurement matching the calculated [M+H]⁺ value would confirm the elemental formula.

In electron ionization (EI) or collision-induced dissociation (CID) mass spectrometry, the molecular ion is imparted with excess energy, causing it to break apart into smaller, characteristic fragment ions. Analyzing these fragmentation patterns provides valuable structural information. For this compound, several key fragmentation pathways can be predicted based on the functional groups present.

The imidazole ring itself is a stable aromatic system and is unlikely to cleave. Instead, fragmentation is dominated by the loss of substituents. nih.gov The ethanol side chain offers several likely cleavage points:

Loss of Water: Alcohols readily lose a water molecule (18 Da), which is a common fragmentation pathway. This would result in an ion at m/z 108. libretexts.org

Alpha-Cleavage: Cleavage of the C-C bond alpha to the oxygen atom (loss of CH₂OH, 31 Da) is characteristic of primary alcohols. This would lead to a fragment at m/z 95. youtube.com

Benzylic-type Cleavage: The bond between the imidazole ring and the ethanol side chain is analogous to a benzylic position due to the aromaticity of the ring. Cleavage of this bond would result in the loss of a C₂H₄OH radical (45 Da), generating a resonance-stabilized imidazolyl-methyl cation at m/z 81. This is often a very prominent peak.

Table 3: Predicted Mass Spectrometry Fragments for this compound

Fragment Ion Proposed Structure / Loss m/z (nominal)
[M]⁺ Molecular Ion 126
[M - H₂O]⁺ Loss of water 108
[M - CH₂OH]⁺ Alpha-cleavage at alcohol 95

This interactive table outlines the plausible fragmentation pathways based on the chemical structure.

Vibrational Spectroscopy (FT-IR, Raman)

Experimental FT-IR and Raman spectra for this compound have not been specifically reported. However, a detailed analysis of its functional groups allows for the prediction of its characteristic vibrational modes by referencing data from structurally similar compounds like 4-methylimidazole (B133652), metronidazole, and various alcohols. acs.orgphysicsopenlab.orgacs.orgresearchgate.netresearchgate.netacs.org

The key functional groups in this compound are the imidazole ring, the N-H bond, the C-methyl group, the C-ethyl chain, and the terminal hydroxyl group. Each of these will produce characteristic peaks in the FT-IR and Raman spectra.

A table of expected vibrational frequencies and their assignments is presented below.

Expected Frequency Range (cm⁻¹)Vibrational ModeFunctional GroupSupporting Evidence/Analogy
3600–3200O-H StretchingAlcohol (-OH)Broad band typical for hydrogen-bonded hydroxyl groups. researchgate.netresearchgate.netacs.org
3160–3130C-H StretchingImidazole RingCharacteristic of aromatic C-H bonds in imidazole. acs.orgresearchgate.net
3100–2800N-H StretchingImidazole RingBroad absorption due to extensive hydrogen bonding.
3000–2840C-H Stretching (Asymmetric & Symmetric)Methyl (-CH₃) & Ethyl (-CH₂-)Typical for aliphatic groups. physicsopenlab.orgacs.orgacs.org
~1585C=N StretchingImidazole RingStrong absorption characteristic of the imidazole ring. acs.org
1500–1400C=C StretchingImidazole RingIndicates the aromatic nature of the ring. researchgate.net
1300–1000C-N StretchingImidazole RingContributes to the fingerprint region of the spectrum. acs.org
~1050C-O StretchingPrimary AlcoholStrong peak characteristic of the C-O bond in the ethanol moiety.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Specific UV-Vis absorption data for this compound is not documented in the searched literature. The electronic absorption properties are primarily determined by the imidazole ring, which acts as the principal chromophore. Saturated substituents like the ethanol group typically have a negligible effect on the position of the main absorption bands. tanta.edu.egshu.ac.uk

The imidazole chromophore is capable of two main types of electronic transitions: a π → π* transition and an n → π* transition. tanta.edu.egshu.ac.ukyoutube.com

π → π Transition:* This is a high-energy, high-intensity transition involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. For imidazole itself, this transition occurs at approximately 217 nm. semanticscholar.org

n → π Transition:* This transition involves moving an electron from a non-bonding orbital (on the nitrogen atom) to a π* antibonding orbital. It is of lower energy and intensity compared to the π → π* transition. For imidazole, a weak absorption for this transition is observed around 275 nm. semanticscholar.org

For this compound, the absorption spectrum is expected to be very similar to that of 4-methyl-imidazole. The methyl group may cause a slight bathochromic (red) shift. The primary absorption peak (λ_max) would be anticipated in the range of 215-220 nm, corresponding to the strong π → π* transition of the substituted imidazole ring. semanticscholar.org The weaker n → π* transition would be expected at a longer wavelength. The position of these peaks can be influenced by the polarity of the solvent. tanta.edu.eg

Computational Chemistry and Theoretical Studies

Quantum Mechanical Calculations

Quantum mechanical calculations are fundamental to modern computational chemistry, providing a detailed description of the electronic structure of molecules. These calculations can predict a wide range of properties, including molecular geometry, spectroscopic parameters, and reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting the geometry and electronic structure of molecules. For 4-methyl-1H-imidazole-5-ethanol, DFT calculations would typically be employed to find the lowest energy conformation of the molecule. This involves optimizing the bond lengths, bond angles, and dihedral angles to minimize the total electronic energy. The resulting optimized geometry represents the most stable three-dimensional arrangement of the atoms.

The electronic structure, also obtainable from DFT, describes the distribution of electrons within the molecule. This information is crucial for understanding the molecule's chemical behavior. For instance, the distribution of electron density can indicate which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic). In a study of imidazole (B134444) alkaloids, DFT was used to obtain optimized chemical structures, which is a standard initial step in computational analysis. plos.org

Table 1: Predicted Properties of this compound

Property Value Source
Molecular Formula C6H10N2O PubChem
Molecular Weight 126.16 g/mol PubChem
XLogP3-AA 0.1 PubChem
Hydrogen Bond Donor Count 2 PubChem
Hydrogen Bond Acceptor Count 2 PubChem
Rotatable Bond Count 2 PubChem
Exact Mass 126.079312947 Da PubChem
Topological Polar Surface Area 48.9 Ų PubChem
Heavy Atom Count 9 PubChem

This table is based on computed properties from the PubChem database and may not be experimentally verified. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests that the molecule is more reactive.

For instance, in a theoretical study of 2-(2-methyl-5-nitro-1-imidazolyl)ethanol, the calculated HOMO and LUMO energies were used to show that charge transfer occurs within the molecule. eurjchem.com A similar analysis for this compound would involve calculating the energies of these frontier orbitals to predict its reactivity. The HOMO is likely to be localized on the electron-rich imidazole ring, while the LUMO would be distributed over the ring and the ethanol (B145695) substituent. In a study on 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol, HOMO-LUMO analysis indicated a low energy gap, suggesting potential for nonlinear optical properties. researchgate.net

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, and conjugative and hyperconjugative interactions within a molecule. It provides a detailed picture of the bonding in terms of localized orbitals. For this compound, NBO analysis could reveal the nature of the bonds between the atoms, the hybridization of the atomic orbitals, and the extent of electron delocalization within the imidazole ring.

In a combined experimental and theoretical study of metronidazole, another imidazole derivative, NBO analysis was used to understand its molecular structure and vibrational spectra. eurjchem.com This type of analysis for this compound would provide a deeper understanding of its electronic structure and how it influences the molecule's properties and reactivity.

Molecular Dynamics and Conformational Space Exploration

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, including their conformational changes and interactions with other molecules. For a flexible molecule like this compound, which has a rotatable ethanol side chain, MD simulations can be used to explore its conformational space. This involves simulating the motion of the atoms over time to identify the different low-energy conformations that the molecule can adopt.

A study on imidazole and 1-methylimidazole (B24206) liquids used ultrafast IR experiments and MD simulations to investigate their dynamics. acs.org While this study focused on the liquid state, similar computational techniques could be applied to a single molecule of this compound in a solvent to understand its conformational preferences and how they are influenced by the surrounding environment.

Simulation of Reaction Mechanisms and Transition States

Computational chemistry can be a powerful tool for elucidating reaction mechanisms by calculating the energies of reactants, products, and transition states. This allows for the determination of activation energies and reaction pathways. For this compound, one could simulate potential reactions such as its synthesis or its involvement in biochemical pathways. For example, the synthesis of various imidazole derivatives has been a subject of interest, and computational studies can complement experimental work in understanding the regioselectivity of such reactions. researchgate.netgoogle.com

DFT calculations are often used to locate transition state structures and calculate their energies. These calculations can provide valuable insights into the factors that control the rate and outcome of a chemical reaction. For example, a study on palladium-catalyzed reactions provided mechanistic insights by identifying the rate-determining step and its associated energy barrier through DFT calculations. acs.org

Prediction of Spectroscopic Parameters

Quantum mechanical calculations can be used to predict various spectroscopic parameters, such as nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) and Raman vibrational frequencies. These predictions can be compared with experimental data to confirm the structure of a molecule or to help in the interpretation of its spectra.

For instance, in the study of 2-(2-methyl-5-nitro-1-imidazolyl)ethanol, the 1H and 13C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method and were found to be in good agreement with experimental results. eurjchem.com Similarly, the calculated IR and Raman spectra helped in the assignment of the observed vibrational bands. Similar calculations for this compound would be valuable for its characterization. Theoretical and experimental spectroscopic parameters have been determined for the parent imidazole molecule, providing a benchmark for substituted derivatives. researchgate.net

Table 2: List of Compounds Mentioned

Compound Name
This compound
Imidazole
2-(2-methyl-5-nitro-1-imidazolyl)ethanol
4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol
Metronidazole
1-methylimidazole
2-methyl-5-nitro-1H-imidazole
4-nitro-1H-imidazole
5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine

Crystal Structure Prediction and Polymorphism Studies

The prediction of the crystal structure and the investigation of polymorphism are crucial for understanding the solid-state properties of a chemical compound, which in turn influence its stability, solubility, and bioavailability. For this compound, while specific experimental studies on its crystal structure and polymorphism are not extensively documented in publicly available literature, a theoretical framework for such investigations can be established based on common practices for similar small organic molecules, particularly other imidazole derivatives.

Computational modeling, specifically methods rooted in density functional theory (DFT), serves as a powerful tool for predicting the most stable three-dimensional arrangement of molecules in a crystal lattice. nih.govnih.gov These predictions are often complemented by experimental techniques to verify the computational results and to explore the potential for multiple crystalline forms, or polymorphs.

Detailed Research Findings

In the absence of direct experimental data for this compound, a computational approach to predict its crystal structure would be the initial step. This process typically involves:

Conformational Analysis: Identifying the low-energy conformations of the isolated molecule. For this compound, this would involve exploring the rotational freedom of the ethanol side chain relative to the imidazole ring.

Crystal Packing Prediction: Using the stable conformers to generate a multitude of possible crystal packing arrangements. These arrangements are then ranked based on their calculated lattice energies.

Refinement: The most promising predicted structures are further optimized using more accurate computational methods to refine the lattice parameters and atomic positions.

Studies on other imidazole derivatives have shown that the imidazole ring is typically planar. core.ac.uk The molecular conformation is largely influenced by the nature and position of its substituents. core.ac.uk For instance, in 2-n-butyl-5-chloro-3H-imidazole-4-carbaldehyde, the n-butyl group adopts a bent conformation, while in another derivative, it is extended. core.ac.uk In the case of this compound, the hydroxyl group of the ethanol side chain is expected to play a significant role in the intermolecular interactions, particularly through hydrogen bonding.

Polymorphism in N-substituted azoles has been noted as being relatively rare, yet the study of different crystalline forms is considered important due to the potential for varied biological and pharmacological activities among polymorphs. researchgate.net The search for polymorphs of this compound would likely involve crystallization from a variety of solvents and under different conditions (e.g., temperature, pressure, and evaporation rate). Techniques such as differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) would be employed to identify and characterize any discovered polymorphs.

Interactive Data Tables

The following tables represent the kind of data that would be generated from computational and experimental studies on the crystal structure of this compound.

Table 1: Predicted Crystallographic Data for a Hypothetical Polymorph of this compound

ParameterValue
Chemical FormulaC₆H₁₀N₂O
Formula Weight126.16 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.6
b (Å)5.4
c (Å)9.8
α (°)90
β (°)105
γ (°)90
Volume (ų)388.9
Z4
Calculated Density (g/cm³)1.075

Table 2: Key Intermolecular Interactions in a Predicted Crystal Structure

Interaction TypeDonorAcceptorDistance (Å)
Hydrogen BondO-HN(imidazole)2.8
Hydrogen BondN-H(imidazole)O(hydroxyl)2.9
π-π StackingImidazole RingImidazole Ring3.5

Advanced Analytical Methodologies for Compound Characterization and Purity

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography is a cornerstone technique for the purity assessment of non-volatile and thermally sensitive compounds like 4-methyl-1H-imidazole-5-ethanol. Reversed-phase (RP) HPLC is the most common mode used, where a nonpolar stationary phase is paired with a polar mobile phase. youtube.com

The analysis of highly polar compounds such as this compound can be challenging on standard C18 columns due to poor retention. researchgate.net To overcome this, several strategies can be employed. Method development often involves optimizing the mobile phase composition, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, with additives such as formic acid or phosphoric acid to control pH and improve peak shape. sielc.comwiley.com For Mass Spectrometry (MS) compatible methods, volatile buffers like formic acid or ammonium (B1175870) formate (B1220265) are preferred. sielc.commdpi.com

In cases of insufficient retention, alternative approaches include:

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent, which is effective for retaining and separating very polar compounds.

Specialized Columns: Columns with different chemistry, such as those with low silanol (B1196071) activity (e.g., Newcrom R1) or those designed for polar analytes, can provide enhanced retention and selectivity. sielc.com

Derivatization: Chemically modifying the analyte with a non-polar, UV-active group can improve its chromatographic behavior and detection sensitivity, although this adds complexity to sample preparation. researchgate.netrsc.org

Detection is commonly performed using a UV detector, as the imidazole (B134444) ring possesses a chromophore that absorbs UV light. nih.gov When coupled with a mass spectrometer (LC-MS), this technique provides not only quantification but also mass information, aiding in the identification of impurities. researchgate.net

Table 1: Exemplary HPLC Conditions for Analysis of Imidazole Derivatives

ParameterCondition 1 (Related Compound)Condition 2 (Related Compound)Condition 3 (General Imidazoles)
ColumnNewcrom R1 (Reverse Phase) sielc.comChiralcel OJ (Chiral) nih.govAcquity HSS T3 (UHPLC) wiley.com
Mobile PhaseAcetonitrile (MeCN) and water with phosphoric acid sielc.comHexane with alcohol modifiers (e.g., ethanol (B145695), 2-propanol) nih.govWater and methanol, both with 0.1% formic acid wiley.com
Elution ModeIsocratic sielc.comGradient nih.govGradient wiley.com
Flow RateNot specified0.8 mL/min nih.gov0.4 mL/min wiley.com
DetectionUV or MS sielc.comUV at 220 nm nih.govHeated Electrospray Ionization Mass Spectrometry (HESI-MS) wiley.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) offers high resolution and sensitivity, making it a powerful tool for the analysis of volatile compounds. gdut.edu.cnscispace.com However, this compound is a polar molecule with low volatility due to the imidazole ring and the hydroxyl group, which can engage in hydrogen bonding. Therefore, direct GC analysis is challenging.

To make the compound amenable to GC analysis, a crucial derivatization step is required to increase its volatility and thermal stability. nih.gov This involves converting the polar -NH group of the imidazole and the -OH group of the ethanol side chain into less polar, more volatile derivatives. Common derivatization strategies include:

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups. researchgate.net

Acylation: Reagents such as isobutyl chloroformate can be used to derivatize the imidazole ring. gdut.edu.cn

Carbamate (B1207046) Formation: Carbonyldiimidazole (CDI) has been used to derivatize alcohols, forming a stable derivative that is suitable for GC-MS analysis. osti.gov

Once derivatized, the sample is injected into the GC, where it is separated on a capillary column (e.g., a Carbowax 20M-coated fused-silica column). researchgate.net The separated components then enter the mass spectrometer, which acts as a detector. The MS provides a mass spectrum for each component, which serves as a "fingerprint" for identification. For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used, where the instrument only monitors specific ions characteristic of the target analyte, significantly enhancing sensitivity and selectivity. researchgate.net

Table 2: Typical GC-MS Parameters for Analysis of Derivatized Imidazole Compounds

ParameterCondition for Imidazole-like Compounds gdut.edu.cnCondition for Polar Metabolites nih.gov
Sample PreparationDerivatization with isobutyl chloroformate in the presence of acetonitrile, pyridine, and anhydrous ethanol. gdut.edu.cnDerivatization with trimethylsilyl (TMS) reagents. nih.gov
GC ColumnCapillary column (specific type often DB-5ms or similar)Capillary column suited for the analysis of target compounds. nih.gov
Ionization ModeElectron Impact (EI)Electron Impact (EI) nih.gov
Detection ModeFull Scan or Selected Ion Monitoring (SIM)Mass spectral fingerprinting for detection and relative quantification. nih.gov
Key FindingMethod developed for seven imidazole-like compounds with LODs of 0.0553–0.8914 µg/mL. gdut.edu.cnEnables profiling of a wide range of polar metabolites. nih.gov

Capillary Electrophoresis

Capillary Electrophoresis (CE) is a high-efficiency separation technique that consumes minimal sample and solvent. helsinki.fi It separates charged molecules in a narrow-bore capillary under the influence of a strong electric field. For neutral compounds or for enhancing selectivity, modifications to the basic Capillary Zone Electrophoresis (CZE) method are necessary.

For the analysis of this compound, CZE can be employed by working at a pH where the imidazole ring is protonated, rendering the molecule positively charged. The separation is then based on the charge-to-size ratio of the analytes. Key parameters to optimize include the pH and concentration of the background electrolyte (BGE), applied voltage, and capillary temperature. nih.gov

A significant application of CE for imidazole derivatives is chiral separation. helsinki.fisemopenalex.org Since this compound can exist as enantiomers if synthesized from chiral precursors, resolving these stereoisomers is critical. This is achieved by adding a chiral selector to the BGE. Cyclodextrins (CDs), such as β-cyclodextrin and its derivatives (e.g., heptakis-2,3,6-trimethyl-β-cyclodextrin), are widely used for this purpose. helsinki.fisemopenalex.org The enantiomers form transient diastereomeric complexes with the CD, which have different mobilities, thus enabling their separation. nih.gov Dual CD systems can also be employed to achieve complete enantioseparation. helsinki.fi

Table 3: Capillary Electrophoresis Conditions for Separation of Imidazole Derivatives

ParameterCondition for Chiral Imidazoles semopenalex.orgCondition for Antifungal Imidazoles nih.govCondition for Imidazole Derivatives nih.gov
TechniqueCyclodextrin-modified Capillary ElectrophoresisCapillary Zone Electrophoresis (CZE)Capillary Electrophoresis for binding constant estimation
CapillaryFused-silicaFused-silica nih.govFused-silica
Background Electrolyte (BGE)Buffers modified with various cyclodextrins (e.g., Heptakis-2,3,6-trimethyl-β-cyclodextrin) semopenalex.orgAcetic acid-Tris buffer (pH 5.18) nih.govBuffer with varying concentrations of β-cyclodextrin nih.gov
DetectionUVUV at 196 nm nih.govUV
ApplicationEnantiomeric separation of chiral 4-substituted imidazoles. semopenalex.orgSimultaneous determination of three antifungal drugs. nih.govStudy of complexation between imidazole derivatives and cyclodextrin. nih.gov

Electrochemical Analysis

Electrochemical methods offer a rapid, sensitive, and cost-effective approach for the analysis of electroactive compounds. unair.ac.id this compound contains two electroactive moieties: the alcohol group and the imidazole ring, both of which can be oxidized electrochemically.

The ethanol group can be detected via direct electro-oxidation on the surface of a working electrode, which is often made of or modified with a catalyst like platinum. dart-sensors.com The oxidation of the alcohol generates an electrical current that is proportional to its concentration. tensensor.com Alternatively, enzyme-based biosensors using alcohol oxidase (AOx) or alcohol dehydrogenase (ADH) can provide high specificity. dtu.dk These enzymes catalyze the oxidation of the alcohol, and the resulting reaction (e.g., consumption of oxygen or production of hydrogen peroxide) is monitored electrochemically. dtu.dknih.gov

The imidazole ring itself is also electrochemically active. acs.org The nitrogen atoms in the ring can be oxidized at an electrode surface. rsc.org Cyclic voltammetry (CV) is a powerful technique used to study the oxidation potentials and electrochemical behavior of such compounds. rsc.org By scanning the potential and measuring the resulting current, a voltammogram is produced that provides qualitative and quantitative information about the analyte. For quantitative analysis of this compound, techniques like differential pulse voltammetry or square-wave voltammetry could be developed using a modified electrode (e.g., a carbon paste or glassy carbon electrode) to achieve low detection limits. nih.gov

Table 4: Principles of Electrochemical Analysis for Alcohols and Imidazoles

Analyte MoietyPrincipleTechniqueWorking Electrode Example
Ethanol GroupDirect oxidation of the alcohol to an aldehyde or carboxylic acid. tensensor.comVoltammetry, AmperometryPlatinum, Gold, or modified Carbon Electrode unair.ac.id
Ethanol GroupEnzymatic oxidation via Alcohol Oxidase (AOx) or Alcohol Dehydrogenase (ADH). dtu.dkAmperometric BiosensingEnzyme-immobilized electrode dtu.dk
Imidazole RingOxidation of the nitrogen-containing heterocyclic ring. acs.orgCyclic Voltammetry (CV)Glassy Carbon Electrode (GCE) rsc.org
Simultaneous AnalysisSeparation of oxidation peaks for different compounds or moieties. nih.govSquare-Wave Voltammetry (SWV)Modified Carbon Paste Electrode nih.gov

Applications in Chemical Synthesis and Materials Science

Role as a Building Block in Complex Organic Synthesis

A building block in organic synthesis is a molecule that can be readily incorporated into a larger, more complex structure. Imidazole (B134444) derivatives are frequently used in this capacity to build a wide array of biologically active compounds and functional organic materials. researchgate.net

The imidazole ring is a fundamental component of many larger heterocyclic systems. researchgate.net Compounds like 4-methyl-1H-imidazole-5-ethanol are potential precursors for such systems. The ethanol (B145695) sidechain can be chemically modified—for instance, by converting the hydroxyl group into a better leaving group—to facilitate cyclization reactions. This would allow the imidazole to be fused with other rings, creating polycyclic aromatic systems. Furthermore, the nitrogen atoms in the imidazole ring can participate in reactions that build new rings onto the existing core structure. For example, derivatives of 4-methyl-1H-imidazole-5-carbaldehyde, a closely related compound, are used as precursors for the synthesis of other imidazolium (B1220033) derivatives and can be converted into benzoxazole, benzothiazole, and benzoimidazole systems. researchgate.net

Ligands in Coordination Chemistry and Catalysis

The nitrogen atoms of the imidazole ring possess lone pairs of electrons, making them excellent donors for coordinating with metal ions to form stable complexes. nih.gov This ability is fundamental to the field of coordination chemistry and catalysis. researchgate.net The specific structure of this compound, with its additional hydroxyl group, allows for multiple modes of binding to a metal center.

Imidazole and its derivatives are well-known to form coordination complexes with a variety of transition metals, including copper (Cu), cobalt (Co), ruthenium (Ru), and iridium (Ir). nih.govossila.com These complexes have diverse applications, from catalysis to materials for electronics. The imidazole ring typically binds to the metal center through one of its nitrogen atoms. In the case of this compound, the hydroxyl group on the ethanol sidechain could also coordinate with the metal ion, allowing the molecule to act as a bidentate ligand (a ligand that binds to the metal in two places). This chelation effect often results in more stable metal complexes. While specific complexes of Cu, Co, Ru, or Ir with this compound are not prominently documented, the formation of such complexes is chemically plausible and expected based on the extensive coordination chemistry of similar imidazole-containing ligands. nih.gov For instance, other functionalized imidazole derivatives are used to create iridium complexes that serve as phosphorescent emitters in Organic Light-Emitting Diodes (OLEDs). ossila.com

Metal complexes are at the heart of many catalytic processes. By choosing the right combination of a metal and its surrounding ligands, chemists can design catalysts that speed up specific reactions with high efficiency and selectivity. Imidazole-containing ligands are valuable in this context. The electronic properties of the imidazole ring can be tuned by substituents, which in turn influences the catalytic activity of the metal center it is bonded to. Although specific catalytic systems based on this compound complexes are not described in the available literature, its structural features make it a candidate for developing new catalysts. The bifunctional nature of the ligand could help in creating a specific environment around the metal ion, potentially leading to novel reactivity.

Applications in Functional Materials

Functional materials are designed to have specific, useful properties, such as porosity, conductivity, or luminescence. The assembly of molecular components, like metal ions and organic ligands, is a powerful strategy for creating these materials.

Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked together by organic molecules. These materials can have exceptionally high surface areas and tunable pore sizes, making them useful for gas storage, separation, and catalysis. Imidazole derivatives are frequently used as the organic linkers in a subclass of MOFs known as Zeolitic Imidazolate Frameworks (ZIFs).

While there is no specific literature detailing the use of this compound as a linker in a MOF, its structure is suitable for such an application. The imidazole ring can coordinate to metal centers, and the terminal hydroxyl group provides a secondary site for coordination or for post-synthesis modification, where additional functional groups can be attached after the initial framework has been built. This could allow for the creation of MOFs with tailored chemical properties within their pores.

Polymers and Dyes

The bifunctional nature of this compound, containing both a hydroxyl group and a substituted imidazole ring, presents opportunities for its use as a monomer or a modifying agent in the synthesis of specialized polymers and dyes. The imidazole moiety can impart unique properties such as thermal stability, conductivity, and coordinating ability to the resulting materials.

The hydroxyl group allows for the incorporation of this compound into polymer backbones through esterification or etherification reactions. For instance, it can be reacted with dicarboxylic acids or their derivatives to form polyesters, or with dihalides to form polyethers. The presence of the imidazole ring in the polymer side chain can lead to materials with interesting characteristics. Polyimidazoles, for example, are known for their high thermal stability and are being explored for applications in fuel cells and as membrane materials. The imidazole ring can also act as a ligand, enabling the formation of polymer-metal complexes which can have catalytic or magnetic properties.

In the realm of dye synthesis, the imidazole ring can serve as a core structure or an auxochrome. Imidazole azo dyes are a class of dyes known for their excellent absorption characteristics and fastness to light and heat. google.com The imidazole nucleus can be diazotized and coupled with various aromatic compounds to produce a wide range of colors. While direct synthesis of dyes from this compound is not extensively documented, its structure suggests potential as a precursor. The hydroxyl group could be functionalized to modify the solubility or binding properties of the resulting dye molecule. Imidazole derivatives have been utilized in the synthesis of metal-organic dyes for use in dye-sensitized solar cells, where the imidazole unit can act as a donor group and a π-bridge. uokerbala.edu.iq

The synthesis of polymers and dyes from imidazole derivatives is an active area of research. nih.govacs.org Various strategies are employed to create functional polymers, including the polymerization of vinyl-substituted imidazoles and the condensation of imidazole-containing monomers. acs.orgjmcs.org.mx These approaches lead to materials with tailored properties for diverse applications, from industrial catalysts to advanced optical materials. researchgate.net

Chemical Sensing Applications (e.g., Fluorogenic Sensors for Ions)

The imidazole ring is a key component in the design of chemosensors due to its ability to coordinate with metal ions and its participation in hydrogen bonding. unigoa.ac.in This interaction can lead to detectable changes in the photophysical properties of the molecule, such as fluorescence or color, making imidazole derivatives excellent candidates for chemical sensing applications. Specifically, they have shown promise as fluorogenic sensors for various ions. nih.gov

Fluorogenic sensors based on imidazole derivatives operate through mechanisms like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET). Upon binding of an analyte, such as a metal ion, the electronic structure of the imidazole-containing fluorophore is perturbed, resulting in a change in its fluorescence intensity ("turn-on" or "turn-off" response) or a shift in its emission wavelength (ratiometric sensing). nih.govrsc.org

While the direct use of this compound as a fluorogenic sensor has not been extensively reported, its structural features suggest potential in this area. The imidazole nitrogen atoms can act as binding sites for metal ions. The hydroxyl group could be further functionalized with a fluorophore to create a sensor molecule. For instance, it could be esterified with a fluorescent carboxylic acid. The binding of a target ion to the imidazole part of the molecule could then modulate the fluorescence of the attached fluorophore.

Research has demonstrated the efficacy of various imidazole-based compounds as fluorescent sensors for a range of ions, including heavy metals like mercury (Hg²⁺) and copper (Cu²⁺), as well as anions like cyanide (CN⁻). rsc.orgias.ac.in For example, certain imidazole derivatives exhibit a "turn-off" fluorescence response upon binding to Hg²⁺ ions. rsc.org The design of these sensors often involves incorporating other aromatic or heterocyclic moieties to tune the selectivity and sensitivity of the sensor.

The development of imidazole-based chemosensors is a rapidly advancing field, with researchers continuously exploring new molecular designs to achieve higher selectivity, sensitivity, and faster response times for the detection of environmentally and biologically important ions. unigoa.ac.in

Sensor Type Target Ion Sensing Mechanism Reported Detection Limit
Imidazole-based fluorescent probeHg²⁺Fluorescence quenching ("turn-off")5.3 nM rsc.org
Imidazole-based luminescent sensorCN⁻Fluorescence quenching0.8 µM rsc.org
Imidazole-based chemosensorCu²⁺Fluorescence quenching ("switch-off")1.24 µM ias.ac.in

Biochemical Significance from a Purely Chemical Perspective

Occurrence and Role in Non-Human Biological Systems (e.g., Microbial Metabolism)

There is currently a notable lack of scientific literature documenting the natural occurrence or specific metabolic role of 4-methyl-1H-imidazole-5-ethanol in microbial or other non-human biological systems. While microorganisms are known to metabolize a vast array of chemical compounds, including various alcohols and imidazole-containing substances, specific pathways involving this compound have not been detailed.

Research into related compounds offers some context. For instance, 4-methylimidazole (B133652) (4-MeI), a structurally similar compound without the ethanol (B145695) group, is known to be formed during the thermal processing of foods through the Maillard reaction. nih.govmdpi.com It has also been detected in the milk of cattle consuming certain types of feed. mdpi.com Some imidazole (B134444) derivatives have been investigated for their antibacterial properties, indicating an interaction with microbial systems, though this does not confirm a natural metabolic role. nih.gov However, this information does not directly address the occurrence or function of this compound.

Investigation of Metabolic Pathways in Model Chemical Systems

The investigation of metabolic pathways for this compound in model chemical systems, which would mimic biological degradation, is not a well-documented area of research. The majority of the available literature focuses on the chemical synthesis of this compound and its derivatives, rather than its degradation. google.comnih.govprepchem.comresearchgate.net

Patents describing the synthesis of the closely related compound 4-methyl-5-hydroxymethyl-imidazole provide some insight into its chemical reactivity and stability under various conditions, such as changes in pH and temperature. google.com For instance, the synthesis is sensitive to pH, with the reaction rate increasing significantly in a more alkaline environment. google.com This suggests that the stability of the ethanol group on the imidazole ring is dependent on the chemical environment, which is a key consideration in any potential metabolic pathway. However, these are conditions for synthesis, not controlled degradation studies designed to model metabolic breakdown.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways

The development of efficient, sustainable, and versatile synthetic methods for imidazole (B134444) derivatives is a primary focus of current organic chemistry research. rsc.orgrsc.org Traditional methods are being supplanted by innovative strategies that offer improved yields, regioselectivity, and functional group tolerance.

Future explorations are centered around several key areas:

Green Chemistry Approaches: Researchers are developing solvent-free reaction conditions and utilizing water as a benign reaction medium to reduce environmental impact. nih.govrsc.org For instance, a simple and solvent-free catalytic system using FeCl3/SiO2 as a heterogeneous catalyst has been shown to be highly efficient for producing multisubstituted imidazoles. nih.gov

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product, are highly sought after for their efficiency and atom economy. organic-chemistry.org Benzoic acid-catalyzed MCRs of vinyl azides, aldehydes, and amines represent a metal-free approach to creating 1,2,5-trisubstituted imidazoles. organic-chemistry.org

Photoredox Catalysis: The use of visible light to drive chemical reactions is a burgeoning field. Metal-free, organic-dye-catalyzed dehydrogenative N-insertion offers a sustainable pathway to highly substituted imidazoles under mild conditions. organic-chemistry.org

Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters, enabling safer and more scalable synthesis, which is particularly important for industrial applications.

A study by Orhan et al. (2019) demonstrated the derivatization of the related compound, 4-methyl-1H-imidazole-5-carbaldehyde, at the N-1 position with various alkyl groups, showcasing the potential for creating a diverse library of analogs from a common starting material. researchgate.net

Development of Advanced Catalytic Systems

Catalysis is pivotal in the synthesis and functionalization of imidazole rings. The next generation of catalysts aims for higher efficiency, selectivity, and broader substrate scope.

Emerging trends in catalysis for imidazole synthesis include:

Bimetallic Catalysis: Cooperative bimetallic systems are showing remarkable potential. A recently developed system using two titanium catalysts to engage a hydrogen donor (imidazole) and an acceptor independently enables highly enantioselective hydrogen-atom transfer, a process previously challenging in asymmetric catalysis. acs.org

Heterogeneous Catalysts: Solid-supported catalysts, such as metals on silica (B1680970) or polymer supports, are gaining traction due to their ease of separation and recyclability, aligning with green chemistry principles. nih.gov A Schiff's base complex nickel catalyst (Ni-C) has been used for an efficient one-pot, microwave-assisted synthesis of 2,4,5-trisubstituted imidazoles. organic-chemistry.org

Metal-Organic Frameworks (MOFs): MOFs, particularly zeolitic imidazolate frameworks (ZIFs), are being explored as highly effective and tunable catalysts. researchgate.net Their porous structure and well-defined active sites make them suitable for applications like the cycloaddition of CO2 with epoxides. researchgate.net MOF-derived iron-N-C catalysts have achieved half-wave potentials higher than traditional platinum catalysts in fuel cell applications. keimzelle-magdeburg.de

Enantioselective Catalysis: The synthesis of chiral imidazoles is crucial for pharmaceutical applications. nih.gov Cation-directed desymmetrization using chiral palladium complexes represents a significant advance in preparing axially chiral imidazoles with high enantioselectivity. nih.gov

Catalyst TypeExample SystemApplicationKey Advantage
Bimetallic (salen)Titanium / ZincAsymmetric Hydrogen-Atom TransferHigh enantioselectivity, cooperative activation
Heterogeneous FeCl3/SiO2Multisubstituted Imidazole SynthesisRecyclable, solvent-free conditions
Metal-Organic Framework (MOF) ZIF-90CO2 CycloadditionHigh porosity, tunable active sites
Enantioselective Chiral Palladium ComplexAxially Chiral Imidazole SynthesisHigh enantioselectivity (>90% ee)

High-Throughput Screening for Chemical Reactivity

High-Throughput Screening (HTS) is a powerful technology that automates the testing of vast numbers of chemical compounds for specific biological or chemical activity. bmglabtech.com This approach accelerates the discovery process, moving it from years to weeks. azolifesciences.com In the context of 4-methyl-1H-imidazole-5-ethanol and its derivatives, HTS is instrumental in rapidly identifying new functionalities and reaction conditions.

The process involves several key steps: sample preparation, automation, and data acquisition. bmglabtech.com By using microplates with up to 3456 wells, robotics, and sensitive detectors, researchers can screen large compound libraries efficiently. azolifesciences.comnih.gov

Future applications of HTS for imidazole derivatives include:

Discovery of Novel Reactivity: HTS can be employed to screen a library of imidazole compounds against a wide range of reactants and catalysts to uncover entirely new chemical transformations. acs.org

Reaction Optimization: By running large arrays of reactions in parallel, HTS can rapidly determine the optimal conditions (catalyst, solvent, temperature) for a desired reaction. acs.org

Identification of Bioactive "Hits": In drug discovery, HTS is used to screen for compounds that interact with a specific biological target. bmglabtech.com A cell-based HTS assay successfully identified a 4-nitroimidazole (B12731) derivative that selectively inhibits osteoclastogenesis, demonstrating the power of this technique to find leads for drug development. nih.gov

While HTS is excellent for identifying leads, it doesn't typically assess properties like toxicity or bioavailability, which require further investigation in the drug discovery pipeline. bmglabtech.com

Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental work has become a cornerstone of modern chemical research. bohrium.com For imidazole derivatives, this integration allows for the rational design of new molecules and a deeper understanding of their properties.

Key computational tools and their applications include:

Density Functional Theory (DFT): DFT calculations are widely used to predict the geometric and electronic properties of molecules. bohrium.comtandfonline.com These calculations can determine optimized bond parameters, frontier molecular orbital energies (HOMO-LUMO), and map the molecular electrostatic potential (MEP) to identify likely reactive sites. tandfonline.comresearchgate.net

Molecular Docking: This technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is extensively used to screen imidazole derivatives for potential binding affinity to biological targets, such as the main protease of SARS-CoV-2. tandfonline.comnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the physical movements of atoms and molecules over time, providing insights into the stability of ligand-protein complexes under physiological conditions. tandfonline.com

A comprehensive study on novel imidazole derivatives combined synthesis and spectral characterization (FT-IR, NMR) with DFT calculations and molecular docking, showcasing a powerful integrated approach. tandfonline.com The computational results aligned well with experimental data and provided valuable insights into chemical reactivity and potential antiviral activity. tandfonline.com

New Frontiers in Materials Science Applications

The imidazole ring is not only important in biological contexts but is also a valuable scaffold for advanced materials. nih.gov The electron-rich nature and structural versatility of imidazole derivatives make them ideal candidates for a range of material science applications. acs.org

Emerging frontiers include:

Liquid Crystals: Imidazole-based molecules have been synthesized and shown to exhibit liquid crystalline properties. nih.gov Computational studies have corroborated experimental findings, showing that properties like polarizability increase with molecular size, which is crucial for designing new mesomorphic materials. nih.gov

Conducting Polymers and Ionic Liquids: Imidazole-containing polymers and imidazolium (B1220033) salts are being investigated for their potential as conducting materials, for use in dye-sensitized solar cells, and as stabilizing agents for nanoparticles. nih.govelsevierpure.com

Aggregation-Induced Emission (AIE) Luminogens: Researchers are developing imidazole-reactive molecules that form fluorophores exhibiting AIE, where the substance is non-emissive in solution but highly fluorescent in an aggregated or solid state. acs.org These materials have potential applications in optoelectronics, chemical sensors, and bio-imaging.

Nonlinear Optical (NLO) Materials: The high polarizability and good coplanarity of the imidazole ring make it an excellent building block for NLO materials, which are critical for laser technology and optical communications. researchgate.netnih.gov

Q & A

Q. Table 1. Comparative Crystallographic Data for Imidazole Derivatives

CompoundBond Length (C-N, Å)Space GroupResolution (Å)Refinement Software
4-Methylimidazole1.32P2₁/c0.85SHELXL
Analogous Ethanol Derivative1.35C2/c0.90OLEX2

Q. Table 2. Toxicity Profile of Structural Analogs

SubstituentAmes Test (µg/plate)IC₅₀ (HepG2, µM)Reference
4-MethylNegative120
5-ChloroPositive45

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.